N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-fluorobenzamide
Description
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-fluorobenzamide is a fluorinated small molecule characterized by a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group and a 2-fluorobenzamide side chain. The 2-fluorobenzamide group introduces electronic effects that may influence binding interactions in biological systems.
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-12-4-2-1-3-11(12)15(23)20-9-13-21-14(22-24-13)10-5-7-16(18,19)8-6-10/h1-4,10H,5-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMDDVSEXFBZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide” are currently unknown.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. Specific details on how environmental factors influence the action of “n-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide” are currently unknown.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentane-1-carboxamide (BJ10403)
Structure : Shares the 4,4-difluorocyclohexyl and 1,2,4-oxadiazole groups but replaces the 2-fluorobenzamide with a 4-chlorophenyl-cyclopentanecarboxamide (CAS: 2034333-90-7).
Molecular Weight : 423.884 g/mol (vs. ~366.3 g/mol for the target compound).
Key Differences :
- Functional Groups : The cyclopentane-carboxamide and 4-chlorophenyl groups in BJ10403 may alter steric bulk compared to the planar 2-fluorobenzamide in the target compound.
| Parameter | Target Compound | BJ10403 |
|---|---|---|
| Molecular Formula | C₁₉H₁₉F₃N₃O₂ | C₂₁H₂₄ClF₂N₃O₂ |
| Molecular Weight (g/mol) | ~366.3 | 423.884 |
| Key Functional Groups | 2-Fluorobenzamide, Oxadiazole | 4-Chlorophenyl, Cyclopentanecarboxamide |
Compound 72 from Antimalarial Research
Structure : 1-((4,4-difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine .
Key Similarities :
- Difluorocyclohexyl Group : Enhances lipophilicity similarly to the target compound.
- Oxadiazole Ring : Both compounds utilize 1,2,4-oxadiazole for stability and hydrogen bonding.
Key Differences : - Core Structure : Compound 72 features a benzimidazole-piperidine scaffold instead of a benzamide.
- Biological Target : Designed for malaria, suggesting divergent pharmacological applications compared to the target compound’s unspecified use.
| Parameter | Target Compound | Compound 72 |
|---|---|---|
| Core Structure | Benzamide | Benzimidazole |
| Molecular Weight (g/mol) | ~366.3 | Not specified |
| Melting Point | Not reported | 91–93°C |
Comparison with Functional Analogs (Agrochemicals)
Diflubenzuron (N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
Structure : Shares a difluorobenzamide group but lacks the oxadiazole and difluorocyclohexyl moieties .
Application : Insect growth regulator (chitin synthesis inhibitor).
Key Differences :
- Electron-Withdrawing Groups : Diflubenzuron’s 2,6-difluorobenzamide may confer greater acidity compared to the target’s 2-fluorobenzamide.
- Biological Activity : The absence of oxadiazole and cyclohexyl groups likely limits membrane penetration compared to the target compound.
| Parameter | Target Compound | Diflubenzuron |
|---|---|---|
| Key Functional Groups | Oxadiazole, Difluorocyclohexyl | 2,6-Difluorobenzamide |
| Application | Not specified | Pesticide |
Lipophilicity and Binding Interactions
The 4,4-difluorocyclohexyl group in the target compound likely increases logP, enhancing blood-brain barrier penetration, as seen in cannabinoid receptor ligands (e.g., CP-55,940, which uses fluorination to modulate binding) . In contrast, non-fluorinated analogs (e.g., benzimidazole derivatives in ) may exhibit reduced lipid solubility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-fluorobenzamide, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis of oxadiazole-containing compounds typically involves cyclization reactions between carboxylic acid derivatives and amidoximes. For this compound, key steps include:
- Cyclohexyl functionalization : Introduce the 4,4-difluorocyclohexyl group via nucleophilic substitution or catalytic coupling (e.g., palladium-based catalysts in DMF at 80–100°C) .
- Oxadiazole ring formation : Use carbodiimide coupling agents (e.g., DCC/HOBt) to form the 1,2,4-oxadiazole core under anhydrous conditions .
- Benzamide conjugation : React the oxadiazole intermediate with 2-fluorobenzoyl chloride in acetonitrile or DMSO at controlled temperatures (25–40°C) .
- Critical Parameters : Solvent polarity (DMF enhances nucleophilicity), temperature control (prevents side reactions), and catalyst selection (palladium for cross-coupling) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- 1H/19F NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and fluorine signals (δ -110 to -120 ppm for CF2 groups). Use deuterated DMSO for solubility .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected ~393.35 g/mol) and isotopic patterns for fluorine .
Q. What preliminary biological screening assays are recommended to evaluate this compound’s activity?
- Methodology :
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green detection) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 μM, with doxorubicin as a positive control .
- Microbial susceptibility : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Core modifications : Replace the difluorocyclohexyl group with cyclopropyl or tetrafluorophenyl analogs to assess steric/electronic effects .
- Substituent variation : Synthesize derivatives with meta/para-fluoro substitution on the benzamide ring and compare IC50 values .
- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for targets like COX-2 or EGFR .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Assay validation : Replicate experiments using standardized protocols (e.g., identical cell passage numbers, serum-free conditions) .
- Purity verification : Analyze batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>95% purity required) .
- Mechanistic follow-up : Use transcriptomics (RNA-seq) to identify off-target effects or secondary pathways .
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in in vivo studies?
- Methodology :
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, then quantify degradation via LC-MS. Oxadiazoles are prone to hydrolysis in acidic conditions .
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C expected for fluorinated aromatics) .
- Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
